molecular formula C21H26NO2+ B1221361 4-Diphenylacetoxy-1,1-dimethylpiperidinium CAS No. 81405-11-0

4-Diphenylacetoxy-1,1-dimethylpiperidinium

Cat. No.: B1221361
CAS No.: 81405-11-0
M. Wt: 324.4 g/mol
InChI Key: HYJRTXSYDAFGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Diphenylacetoxy-1,1-dimethylpiperidinium, commonly known as 4-DAMP, is a selective muscarinic acetylcholine receptor (mAChR) antagonist that is particularly recognized for its high affinity for the M3 subtype . It competitively binds to the acetylcholine binding site on muscarinic receptors, functioning as a potent antagonist that causes a right-ward shift in dose-response curves for mAChR agonists . Its pharmacological profile is characterized by an ability to antagonize both M1 and M3 receptors, with a preferential activity at the M3 receptor . This mechanism underpins its primary research value in experimentally isolating and studying the function of M3 receptors in various biological systems. In research settings, 4-DAMP has been instrumental in elucidating the role of muscarinic receptors. Studies have employed it to characterize receptors in the frog pars intermedia, findings that were consistent with the mammalian M3 receptor . In neuroscience, it has been used to identify the presence of presynaptic M3 receptors that reduce excitatory transmission onto dopaminergic neurons in the rat mesencephalon . Furthermore, its application has helped reveal that activation of muscarinic receptors can block non-adrenergic non-cholinergic (NANC) purinergic contractions in the rat urinary bladder . The compound is also a valuable tool in binding studies, used to investigate allosteric modulation and cooperative interactions at various muscarinic receptor subtypes . 4-DIPHENYLACETOXY-1,1-DIMETHYLPIPERIDINIUM IS FOR RESEARCH USE ONLY. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate
Source PubChem
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InChI

InChI=1S/C21H26NO2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJRTXSYDAFGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1952-15-4 (iodide)
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
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DSSTOX Substance ID

DTXSID70231086
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81405-11-0
Record name 4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidinium
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source EPA DSSTox
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Record name 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM ION
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Diphenylacetoxy-1,1-dimethylpiperidinium mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for 4-Diphenylacetoxy-1,1-dimethylpiperidinium, commonly known as 4-DAMP. As a pivotal tool in pharmacological research, 4-DAMP is recognized for its selective antagonist activity at muscarinic acetylcholine receptors, particularly the M3 subtype.[1] This document will dissect its molecular interactions, the subsequent effects on intracellular signaling cascades, and its physiological ramifications. Detailed experimental protocols and quantitative data are presented to provide researchers, scientists, and drug development professionals with a robust understanding of this compound's pharmacological profile.

Introduction: The Significance of 4-DAMP in Muscarinic Receptor Research

The parasympathetic nervous system, a critical component of the autonomic nervous system, regulates a vast array of involuntary bodily functions through the action of the neurotransmitter acetylcholine (ACh).[2] ACh exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are central to mediating parasympathetic responses in various tissues, including smooth muscles, exocrine glands, and the central nervous system.[3]

Five distinct subtypes of mAChRs have been identified (M1-M5), each with unique tissue distributions and signaling pathways.[3] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[3][4] This subtype diversity allows for fine-tuned physiological regulation and presents opportunities for targeted therapeutic intervention.

4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP) is a synthetic piperidine derivative that has emerged as a powerful pharmacological tool due to its high affinity and selectivity as a muscarinic antagonist.[1][5] It is particularly noted for its preferential antagonism of the M3 receptor, though it also exhibits high affinity for M1 and M5 receptors.[1][6][7] This selectivity has made 4-DAMP indispensable for characterizing the physiological and pathological roles of the M3 receptor and for the preclinical evaluation of new drug candidates targeting muscarinic pathways.

Molecular Mechanism of Action: Competitive Antagonism at the M3 Receptor

The primary mechanism of action of 4-DAMP is competitive antagonism.[1] It binds reversibly to the same orthosteric site on the muscarinic receptor that acetylcholine, the endogenous agonist, occupies. By occupying this site, 4-DAMP prevents ACh from binding and initiating the conformational change in the receptor necessary for G-protein activation. This blockade does not activate the receptor; instead, it effectively inhibits the actions of ACh and other muscarinic agonists.[2]

The competitive nature of this interaction means that the inhibitory effect of 4-DAMP can be overcome by increasing the concentration of the agonist. In functional assays, the presence of 4-DAMP causes a right-ward parallel shift in the concentration-response curve of an agonist, a hallmark of competitive antagonism.[1]

Diagram: 4-DAMP Competitive Antagonism

G M3_Receptor Orthosteric Binding Site Gq_Activation Gq Protein Activation M3_Receptor->Gq_Activation Conformational Change ACh Acetylcholine (Agonist) ACh->M3_Receptor Binds & Activates DAMP 4-DAMP (Antagonist) DAMP->M3_Receptor Binds & Blocks Blocked No Activation

Caption: Competitive binding of 4-DAMP and Acetylcholine at the M3 receptor.

Inhibition of Downstream Signaling Pathways

The M3 muscarinic receptor is a canonical Gq-protein coupled receptor.[8] Its activation by an agonist like acetylcholine initiates a well-defined signaling cascade. By blocking this initial activation step, 4-DAMP effectively prevents all subsequent downstream events.

The signaling pathway proceeds as follows:

  • G-Protein Activation: Upon agonist binding, the M3 receptor activates its associated heterotrimeric G-protein, Gq. This causes the Gαq subunit to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and dissociate from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then binds to and activates the enzyme phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4]

    • DAG remains in the plasma membrane where, along with the increased intracellular Ca2+, it activates Protein Kinase C (PKC).

The culmination of this cascade is a physiological response specific to the cell type. For example, in smooth muscle cells, the elevated intracellular calcium leads to contraction. In glandular cells, it stimulates secretion.[2][9] 4-DAMP, by preventing the initial receptor activation, abrogates this entire sequence.

Diagram: M3 Receptor Signaling Pathway Blocked by 4-DAMP

G ACh Acetylcholine M3R M3 Receptor ACh->M3R DAMP 4-DAMP DAMP->M3R BLOCKS Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Ca_Release->PKC Co-activates Response Cellular Response (e.g., Contraction, Secretion) Ca_Release->Response PKC->Response

Caption: The Gq/PLC signaling cascade inhibited by 4-DAMP at the M3 receptor.

Quantitative Pharmacology of 4-DAMP

The affinity of an antagonist is a critical parameter, typically expressed as the inhibition constant (Ki) or as a pA2 value from Schild analysis. 4-DAMP exhibits high affinity for the M3 receptor, with nanomolar Ki values. Its selectivity is demonstrated by comparing its affinity across the five muscarinic subtypes.

Receptor SubtypeHuman Ki (nM)
M10.57
M27.3
M30.37
M40.72
M50.55
Data compiled from Abcam (2024).[6]

As the data illustrates, 4-DAMP has the highest affinity for the M3 subtype, followed closely by M1, M5, and M4. Its affinity for the M2 receptor is approximately 20-fold lower than for the M3 receptor, providing a significant window of selectivity that is crucial for its use in distinguishing M2- from M3-mediated effects in tissues where both are present, such as airway smooth muscle.[3]

Key Experimental Protocols

The mechanism of action of 4-DAMP has been elucidated through a variety of standard pharmacological assays. Below are outlines of two fundamental experimental approaches.

Protocol: Competitive Radioligand Binding Assay

This assay directly measures the affinity of 4-DAMP for muscarinic receptors by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 4-DAMP at a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM3R).

  • Radiolabeled, non-selective muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Unlabeled 4-DAMP.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters and a cell harvester.

Methodology:

  • Preparation: Prepare serial dilutions of 4-DAMP in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of 4-DAMP. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like atropine).

  • Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of 4-DAMP.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of 4-DAMP that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of M3 receptor antagonism by quantifying the inhibition of agonist-induced intracellular calcium release.

Objective: To determine the potency of 4-DAMP as a functional antagonist of the M3 receptor.

Materials:

  • A cell line stably expressing the human M3 receptor (e.g., HEK293 or CHO-K1).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., Carbachol).

  • Unlabeled 4-DAMP.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the cells into a clear-bottom, black-walled 96-well or 384-well plate and grow overnight.

  • Dye Loading: Aspirate the growth medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of 4-DAMP. Also, prepare a fixed concentration of the agonist (typically an EC80 concentration, which gives 80% of the maximal response).

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the different concentrations of 4-DAMP to the wells and pre-incubate for 15-30 minutes.

  • Measurement: Place the cell plate into the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Addition: Use the instrument's liquid handler to add the fixed concentration of the agonist to all wells simultaneously.

  • Data Acquisition: Immediately after agonist addition, record the fluorescence intensity over time (typically 1-2 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the control agonist response (wells without 4-DAMP) against the log concentration of 4-DAMP.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of 4-DAMP required to inhibit 50% of the agonist-induced calcium response.

Diagram: Experimental Workflow for Schild Analysis

G A1 Prepare Tissue/Cell Prep (e.g., Guinea Pig Ileum) B1 Generate Control Agonist Concentration-Response Curve (CRC) A1->B1 A2 Incubate Prep with Fixed Concentration of 4-DAMP (Antagonist) A1->A2 C1 Determine Agonist EC50 B1->C1 B3 Calculate Dose Ratio (DR) DR = EC50' / EC50 C1->B3 B2 Generate Agonist CRC in presence of 4-DAMP A2->B2 A3 Repeat for Multiple Concentrations of 4-DAMP A2->A3 C2 Determine new Agonist EC50' B2->C2 C2->B3 C3 Plot Schild Regression: log(DR-1) vs log[4-DAMP] B3->C3 D3 Determine pA2 (x-intercept) C3->D3

Caption: Workflow for determining antagonist affinity using Schild analysis.

Conclusion

4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP) is a high-affinity, selective competitive antagonist of the M3 muscarinic acetylcholine receptor. Its mechanism of action is centered on its ability to occupy the orthosteric acetylcholine binding site, thereby preventing receptor activation and the subsequent Gq/11-mediated signaling cascade that leads to calcium mobilization and cellular responses. The quantitative data and experimental protocols detailed in this guide underscore its value as a precise tool for dissecting muscarinic pharmacology. For researchers in both academic and industrial settings, a thorough understanding of 4-DAMP's mechanism is fundamental to investigating the roles of M3 receptors in health and disease and to the development of novel therapeutics targeting the parasympathetic nervous system.

References

  • Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (1990). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British journal of pharmacology, 100(3), 395–397. [Link]

  • Patsnap Synapse. (2024). What are M3 receptor antagonists and how do they work? Patsnap. [Link]

  • Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 97(12), 6245–6247. [Link]

  • Gigacz, N., et al. (2018). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 314(6), F1193-F1204. [Link]

  • Caulfield, M. P. (1993). Muscarinic receptors--characterization, coupling and function. Pharmacology & therapeutics, 58(3), 319–379. (Note: While not directly cited, this is a foundational review. A related article discussing M3R signaling in diabetes is available at: [Link])

  • Hedge, S. S., & Eglen, R. M. (1999). Pre-clinical and Clinical Pharmacology of Selective Muscarinic M3 Receptor Antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(S1), R125. [Link]

  • Wikipedia contributors. (2023). 4-DAMP. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Muscarinic acetylcholine receptor. Wikipedia, The Free Encyclopedia. [Link]

  • Melchiorre, C., et al. (2010). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. Current medicinal chemistry, 17(33), 3877–3897. [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. Molecular and Cellular Pharmacology, 1, 1. [Link]

  • Ehlert, F. J. (1996). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life sciences, 58(22), 1971–1978. [Link]

  • Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (1990). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British Journal of Pharmacology. [Link]

  • Kruse, A. C., et al. (2014). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 111(48), E5195–E5204. [Link]

  • Messer, W. S., et al. (1993). Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) to muscarinic receptors in rat brain and comparative analysis of minimum energy conformations. Neurochemistry international, 22(2), 127–135. [Link]

Sources

discovery of 4-Diphenylacetoxy-1,1-dimethylpiperidinium

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Characterization of 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP)

Executive Summary

4-Diphenylacetoxy-1,1-dimethylpiperidinium , commonly known as 4-DAMP (specifically its methiodide salt), represents a pivotal tool compound in the history of muscarinic receptor pharmacology. Discovered and characterized during the intense search for receptor subtypes in the 1970s and 1980s, 4-DAMP provided the first definitive pharmacological evidence distinguishing the "glandular/smooth muscle" receptors (now M3 ) from the "cardiac" receptors (now M2 ).

This guide details the chemical genesis, synthetic pathway, and pharmacological validation of 4-DAMP, serving as a technical resource for researchers investigating G-protein coupled receptor (GPCR) ligands.

Historical Genesis: The Quest for Muscarinic Heterogeneity

Before the advent of molecular cloning, muscarinic acetylcholine receptors (mAChRs) were thought to be a homogeneous population. The non-selective antagonist atropine blocked all muscarinic responses with equal affinity, masking potential subtypes.

In the late 1970s and early 1980s, R.B.[1] Barlow and colleagues at the University of Bristol sought to synthesize compounds that could discriminate between muscarinic sites in different tissues. Their hypothesis was that steric modifications to the acetylcholine pharmacophore—specifically increasing the bulk of the acyl group (diphenylacetyl) and the onium head group—might exploit subtle structural differences in receptor binding pockets.

This work culminated in the identification of 4-DAMP , which exhibited a significantly higher affinity for receptors in the guinea-pig ileum (smooth muscle) than for those in the atria (heart). This "ileal-selective" profile was the functional basis for the classification of the M3 receptor subtype .

Chemical Synthesis: The Barlow Protocol

The synthesis of 4-DAMP is a classic two-stage sequence involving esterification followed by quaternization. The design retains the piperidine ring of the analgesic pethidine but modifies the substituents to maximize antimuscarinic activity.

Synthetic Pathway Visualization

Synthesis Diphenyl Diphenylacetyl Chloride (Electrophile) Intermediate 4-Diphenylacetoxy-N-methylpiperidine (Tertiary Amine Ester) Diphenyl->Intermediate Esterification (Reflux in Benzene/Toluene) Piperidinol 1-Methyl-4-piperidinol (Nucleophile) Piperidinol->Intermediate Product 4-DAMP Methiodide (Quaternary Ammonium Salt) Intermediate->Product Quaternization (Acetone, RT, 24h) MeI Methyl Iodide (Quaternizing Agent) MeI->Product

Figure 1: Synthetic route for 4-DAMP methiodide.[2] The reaction exploits the nucleophilicity of the 4-hydroxyl group followed by the lone pair on the piperidine nitrogen.

Detailed Protocol

Step 1: Esterification

  • Reagents : Diphenylacetyl chloride (1 eq), 1-Methyl-4-piperidinol (1 eq).

  • Conditions : The reaction is typically conducted in an inert solvent such as dry benzene or toluene under reflux.

  • Mechanism : Nucleophilic acyl substitution. The hydroxyl group of the piperidine attacks the carbonyl carbon of the acid chloride, displacing chloride.

  • Purification : The resulting hydrochloride salt is neutralized with base (e.g., Na2CO3), and the free base (4-diphenylacetoxy-N-methylpiperidine) is extracted into ether or chloroform.

Step 2: Quaternization

  • Reagents : 4-Diphenylacetoxy-N-methylpiperidine (Free base), Methyl Iodide (Excess).

  • Conditions : The free base is dissolved in dry acetone. Methyl iodide is added, and the mixture is allowed to stand at room temperature for 24 hours.

  • Outcome : The product precipitates as a white crystalline solid (4-DAMP methiodide).

  • Validation : Recrystallization from ethanol/ether yields the pure quaternary salt (m.p. approx. 260°C).[3]

Pharmacological Profiling: The "Ileum vs. Atria" Assay

The definitive characterization of 4-DAMP relied on Schild analysis in isolated organ baths. Barlow and Shepherd (1985) demonstrated that 4-DAMP was a competitive antagonist with distinct affinity constants (


) in different tissues.
Experimental Setup
  • Guinea-Pig Ileum (M3 Model) : Smooth muscle segments suspended in Tyrode's solution. Contraction induced by carbachol.

  • Guinea-Pig Atria (M2 Model) : Spontaneously beating right atria. Negative chronotropy (slowing of heart rate) induced by carbachol.

Key Data: Affinity Constants (pA2)

The following table summarizes the affinity profile established in early characterization studies. Note the ~1 log unit (10-fold) selectivity for the ileum over the atria.

CompoundTissue (Receptor)pA2 (Affinity)Selectivity Ratio (Ileum/Atria)
4-DAMP Ileum (M3) 9.0 - 9.3 ~14x
4-DAMPAtria (M2)7.8 - 8.2-
AtropineIleum (M3)9.01.0 (Non-selective)
AtropineAtria (M2)9.0-
PirenzepineGanglia (M1)8.2M1 Selective

Table 1: Comparative affinities derived from functional antagonism assays. 4-DAMP exhibits high affinity for M3 and M1, but significantly lower affinity for M2.

Selectivity Visualization

Selectivity DAMP 4-DAMP M3 M3 Receptor (Smooth Muscle/Glands) DAMP->M3 High Affinity (pKi ~9.3) M1 M1 Receptor (Neuronal) DAMP->M1 High Affinity (pKi ~9.0) M2 M2 Receptor (Cardiac) DAMP->M2 Low Affinity (pKi ~8.0) Effect1 Effect1 M3->Effect1 Blocks Contraction Effect2 Effect2 M2->Effect2 Weak Blockade of Bradycardia

Figure 2: Selectivity profile of 4-DAMP. The compound effectively discriminates M3/M1 receptors from the M2 subtype, a property not possessed by atropine.

Mechanistic Insights & SAR

The high affinity of 4-DAMP is driven by two structural features:

  • Diphenyl Acetate Moiety : The two phenyl rings provide extensive hydrophobic interaction with the receptor's orthosteric binding pocket, specifically engaging aromatic residues (e.g., Tyrosine, Tryptophan) in the transmembrane domains.

  • Quaternary Ammonium : The permanently charged nitrogen (1,1-dimethyl) mimics the ammonium head of acetylcholine, forming a crucial ionic bond with a conserved Aspartate residue (Asp113 in M1, Asp147 in M3) in TM3.

Why M3 Selective? Structure-Activity Relationship (SAR) studies suggest that the M2 receptor binding pocket is sterically more constrained or has different hydrophobic patch orientations compared to M3. The bulky diphenyl group of 4-DAMP incurs a steric penalty in the M2 pocket, reducing affinity, whereas the M3 pocket accommodates this bulk favorably.

References

  • Barlow, R. B., & Shepherd, M. K. (1985). A search for selective antagonists at M2 muscarinic receptors.[4] British Journal of Pharmacology, 85(2), 427–435.[4] [Link]

  • Barlow, R. B., Berry, K. J., Glenton, P. A., Nikolaou, N. M., & Soh, K. S. (1976). A comparison of affinity constants for muscarine-sensitive acetylcholine receptors in guinea-pig atrial pacemaker cells at 29°C and in ileum at 29°C and 37°C. British Journal of Pharmacology, 58(4), 613–620.[1][5][6] [Link]

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics, 58(3), 319-379. (Review confirming 4-DAMP as the standard M3 antagonist). [Link]

  • PubChem Compound Summary for CID 3014059 (4-DAMP). National Center for Biotechnology Information. [Link]

Sources

4-Diphenylacetoxy-1,1-dimethylpiperidinium: Structural Architecture and Pharmacological Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP Methiodide) Molecular Structure & Pharmacology Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Pharmacologists

Executive Summary

4-Diphenylacetoxy-1,1-dimethylpiperidinium (commonly known as 4-DAMP methiodide ; CAS: 1952-15-4 ) is a synthetic quaternary ammonium compound serving as a critical probe in cholinergic pharmacology.[1][2] It is widely recognized as a high-affinity, selective antagonist for the M3 muscarinic acetylcholine receptor (mAChR) .

Unlike non-selective antimuscarinics (e.g., atropine), 4-DAMP exhibits a functional selectivity profile (M3


 M1 > M2) that allows researchers to isolate smooth muscle contractile responses and glandular secretions mediated by the M3 subtype from cardiac effects mediated by the M2 subtype. Its permanent positive charge prevents blood-brain barrier (BBB) penetration, rendering it a peripherally acting agent in vivo and a standard tool in isolated tissue preparations.

Molecular Architecture

Core Structural Analysis

The pharmacological efficacy of 4-DAMP methiodide is encoded in its tripartite molecular structure, designed to optimize interactions with the orthosteric binding pocket of G-protein coupled receptors (GPCRs).

  • The Cationic Head (1,1-Dimethylpiperidinium): The nitrogen atom is quaternized by two methyl groups, creating a permanent positive charge. This mimics the trimethylammonium headgroup of the endogenous ligand, Acetylcholine (ACh), facilitating ionic interaction with the conserved aspartate residue (Asp147 in M3) in the receptor's transmembrane domain III. The piperidine ring provides a rigid scaffold, locking the nitrogen in a specific spatial orientation relative to the ester group.

  • The Linker (Ester Bridge): An acetoxy ester linkage connects the piperidinium ring to the lipophilic tail. This mimics the ester functionality of ACh but introduces rigidity and distance optimized for antagonist binding modes.

  • The Lipophilic Tail (Diphenyl Moiety): Two phenyl rings attached to the

    
    -carbon of the acetate group create significant steric bulk. These rings interact with the hydrophobic tyrosine/tryptophan cage surrounding the orthosteric site. This "dual-aromatic" feature is a hallmark of high-affinity muscarinic antagonists (shared by molecules like atropine and quinuclidinyl benzilate), driving high affinity through Van der Waals forces and hydrophobic exclusion.
    
Stereochemistry and Conformation

While the piperidine ring can adopt chair or boat conformations, the chair conformation is energetically favored, placing the bulky 4-diphenylacetoxy substituent in the equatorial position to minimize 1,3-diaxial interactions. The 1,1-dimethyl substitution creates a symmetrical cationic center, eliminating chirality at the nitrogen atom, though the overall molecule possesses a plane of symmetry.

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

G cluster_0 Cationic Head cluster_1 Pharmacophore N_quat N+ (Quaternary) PipRing Piperidine Ring N_quat->PipRing Integrated Me1 CH3 Me1->N_quat Me2 CH3 Me2->N_quat Ester Ester Linkage (-O-CO-) PipRing->Ester Position 4 C_alpha C (Alpha) Ester->C_alpha Ph1 Phenyl Ring A C_alpha->Ph1 Ph2 Phenyl Ring B C_alpha->Ph2 Interaction Ionic Bond with Asp147 (Receptor) Interaction->N_quat

Figure 1: Structural connectivity of 4-DAMP Methiodide highlighting the pharmacophore and cationic center.

Pharmacological Mechanism & Selectivity[3]

Receptor Interaction Profile

4-DAMP is defined as an M3-preferring antagonist . While it does not display absolute selectivity (it binds M1 and M3 with similar affinity), its utility arises from the low affinity for M2 receptors found in the heart. This allows for the blockade of smooth muscle contraction (M3) without significant cardiac effects (M2) in isolated tissue baths.

Receptor SubtypePrimary Tissue LocationSignaling Pathway4-DAMP Affinity (

)
M1 CNS, Gastric Glands

8.8 - 9.2
M2 Heart (Atria)

7.8 - 8.2
M3 Smooth Muscle, Glands

9.0 - 9.4
M4 CNS (Striatum)

~8.0
M5 CNS (Substantia Nigra)

~8.9
Mechanism of Action (Signal Transduction Blockade)

In smooth muscle (e.g., ileum, bronchi), Acetylcholine activates M3 receptors coupled to


 proteins. This triggers the Phospholipase C (PLC) cascade, generating Inositol Trisphosphate (

) and mobilizing intracellular Calcium (

), leading to contraction. 4-DAMP competitively occupies the M3 receptor, preventing

activation and silencing the calcium signal.

M3_Pathway ACh Acetylcholine (Agonist) M3 M3 Receptor (GPCR) ACh->M3 Activates DAMP 4-DAMP (Antagonist) DAMP->M3 BLOCKS Gq Gq Protein M3->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds IP3R on ER Contraction Smooth Muscle Contraction Ca->Contraction Ca-Calmodulin

Figure 2: Signal transduction pathway of the M3 receptor and its competitive blockade by 4-DAMP.[3][4]

Synthesis & Characterization

Synthetic Pathway

The synthesis of 4-Diphenylacetoxy-1,1-dimethylpiperidinium involves a two-step sequence starting from commercially available precursors.

  • Esterification: 4-Hydroxy-1-methylpiperidine reacts with Diphenylacetyl chloride (or Diphenylacetic acid via activation) to form the tertiary amine intermediate, 4-DAMP .

  • Quaternization (Menschutkin Reaction): The tertiary amine is treated with Methyl Iodide (

    
    ) in a polar aprotic solvent (e.g., Acetone or Acetonitrile). The nucleophilic nitrogen attacks the methyl group, displacing iodide to form the quaternary salt.
    

Reaction Scheme:

  • 
     (4-DAMP Base)
    
Analytical Characterization

To validate the identity of the synthesized compound, the following parameters are standard:

  • Melting Point: 171–174 °C (Decomposition).

  • Solubility: Soluble in DMSO (>15 mg/mL), Ethanol, and Water (moderate). Insoluble in non-polar solvents (Hexane, Ether).

  • Mass Spectrometry:

    
     cation peak at 
    
    
    
    (excluding iodide).

Experimental Protocols

Protocol: Functional Affinity Determination ( ) in Guinea Pig Ileum

This assay is the gold standard for verifying M3 antagonist activity.

Materials:

  • Tyrode’s solution (carbogenated: 95%

    
    , 5% 
    
    
    
    ).
  • Isolated guinea pig ileum segments (2-3 cm).

  • Organ bath system with force transducers.

  • Agonist: Carbachol (CCh).

  • Antagonist: 4-DAMP Methiodide.[1][5][6][7]

Methodology:

  • Preparation: Mount ileum segments in organ baths containing Tyrode’s solution at 37°C under 1g resting tension. Equilibrate for 60 min, washing every 15 min.

  • Control Curve: Construct a cumulative concentration-response curve (CRC) for Carbachol (

    
     to 
    
    
    
    ) to establish baseline potency (
    
    
    ). Wash until tension returns to baseline.
  • Incubation: Incubate tissue with a fixed concentration of 4-DAMP (e.g., 10 nM) for 30-60 minutes to ensure equilibrium.

  • Test Curve: Repeat the Carbachol CRC in the presence of 4-DAMP.

  • Analysis: Measure the rightward shift of the CRC. Calculate the Dose Ratio (DR).

    • Schild Equation:

      
      .
      
    • A slope of ~1.0 indicates competitive antagonism.

Protocol: Radioligand Binding Assay

Used to determine binding affinity (


) in membrane preparations.
  • Source: CHO cells stably expressing human M3 receptors (hM3).

  • Ligand:

    
    -N-Methylscopolamine (NMS) (0.2 nM).
    
  • Competition: Incubate membranes with

    
    -NMS and varying concentrations of 4-DAMP (
    
    
    
    to
    
    
    ) for 2 hours at 25°C.
  • Harvest: Filter through GF/B filters using a cell harvester.

  • Count: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Barlow, R. B., & Shepherd, M. K. (1985).[6] A search for selective antagonists at M2 muscarinic receptors.[6][7] British Journal of Pharmacology, 85(2), 427-435.[6]

  • Ehlert, F. J., et al. (1996). The binding of [3H]4-diphenylacetoxy-N-methylpiperidine methiodide to longitudinal ileal smooth muscle muscarinic receptors.[8] Journal of Pharmacology and Experimental Therapeutics, 256(2).[9]

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics, 58(3), 319-379.

  • Dorje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733.[9]

  • PubChem. (n.d.).[10] 4-Diphenylacetoxy-1,1-dimethylpiperidinium (Compound Summary). National Center for Biotechnology Information. [2]

Sources

Methodological & Application

Application Note: In Vitro Utilization of 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP Methiodide)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Introduction

This guide details the technical application of 4-Diphenylacetoxy-1,1-dimethylpiperidinium (commonly referred to as 4-DAMP Methiodide ).[1] Unlike its tertiary amine counterpart (4-DAMP), this compound features a permanently charged quaternary nitrogen.

The "Quaternary" Advantage: The defining characteristic of this molecule is its membrane impermeability . In an experimental setting, this property allows researchers to:

  • Isolate Cell-Surface Receptors: It selectively targets plasma membrane receptors without interfering with intracellular muscarinic pools (e.g., nuclear or mitochondrial mAChRs).

  • Avoid CNS Penetration: In complex tissue preparations (e.g., brain slices), it acts only on exposed surfaces, unlike lipophilic antagonists (like atropine) that penetrate deep into tissue and cells.

Primary Utility: It is the gold-standard tool for pharmacological dissection of M3 and M1 muscarinic receptor subtypes, particularly when distinguishing them from M2 receptors in smooth muscle, glandular tissue, and neuronal cultures.

Chemical & Physical Properties[2][3][4][5][6]

Before initiating assays, verify the physicochemical stability of your reagent.

PropertySpecificationExperimental Implication
CAS Number 1952-15-4Use for procurement verification.
Molecular Weight ~451.34 g/mol Essential for molarity calculations.
Solubility Water (Soluble), DMSO (Soluble)Preferred: Dissolve in dH₂O or saline. Unlike many antagonists, DMSO is not strictly required, reducing solvent toxicity risks.
Charge Cationic (+1)Will not cross lipid bilayers passively.
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening vial.

Pharmacological Profile & Selectivity[1][7][8]

Expertise Insight: Many researchers mistakenly label 4-DAMP methiodide as "M3 selective." It is more accurate to classify it as M1/M3/M5 preferring . It displays high affinity for M1 and M3, and significantly lower affinity for M2 and M4.

Critical Thresholds: To achieve selectivity in vitro, you must strictly control concentration. At high concentrations (>100 nM), it will block M2 receptors.

Receptor SubtypeAffinity (

/

)
Signaling Pathway4-DAMP Effect
M3 (Target)


Potent Blockade
M1 (Target)


Potent Blockade
M2 (Off-Target)


Weak/Moderate Blockade

Data synthesized from functional antagonism studies in smooth muscle and radioligand binding assays.

Mechanism of Action (Visualized)

The following diagram illustrates the specific blockade point of 4-DAMP Methiodide within the Gq-coupled signaling cascade.

G Agonist ACh / Carbachol Receptor M3/M1 Receptor (Cell Surface) Agonist->Receptor Activates Antagonist 4-DAMP Methiodide (Extracellular) Antagonist->Receptor Competitively Blocks (No Internalization) GProtein Gq Protein Receptor->GProtein Couples PLC PLC-beta GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Ca2+ Release (Fluorescence Signal) ER->Calcium Release

Caption: 4-DAMP Methiodide competitively inhibits surface M3/M1 receptors, preventing Gq activation and subsequent Calcium release.

Protocol: Kinetic Calcium Flux Assay

This protocol is designed for drug discovery applications using a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure M3 receptor antagonism.

Materials
  • Cells: CHO-K1 or HEK293 stably expressing human M3 receptors (or endogenous models like SH-SY5Y).

  • Reagent: 4-Diphenylacetoxy-1,1-dimethylpiperidinium (Stock: 10 mM in water).

  • Agonist: Carbachol (CCh) or Acetylcholine (ACh).

  • Dye: Fluo-4 AM (dissolved in DMSO + Pluronic F-127).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Seed cells in black-wall, clear-bottom 96-well plates (approx. 50,000 cells/well).

    • Incubate overnight at 37°C / 5% CO₂.

  • Dye Loading (Day 0, T-60 min):

    • Remove media and wash 1x with HBSS.

    • Add 100 µL Fluo-4 AM loading solution (2-4 µM final concentration).

    • Incubate 45 minutes at 37°C (protect from light).

    • Incubate 15 minutes at Room Temperature (RT) to minimize dye extrusion.

  • Antagonist Pre-Incubation (Critical Step):

    • Remove dye solution and wash 2x with HBSS.

    • Add 80 µL of 4-DAMP Methiodide working solution.

    • Dose Range: Prepare a log-scale dilution series (e.g., 0.1 nM to 1 µM).

    • Control Wells: Buffer only (0 nM antagonist).

    • Incubation: 15–20 minutes at RT. Note: Quaternary salts equilibrate slower than lipophilic drugs; do not shorten this step.

  • Agonist Challenge & Measurement:

    • Place plate in FLIPR or standard plate reader (Ex: 494 nm / Em: 516 nm).

    • Start baseline recording (10 seconds).

    • Inject 20 µL of Carbachol (at EC₈₀ concentration, typically 1-10 µM) into the wells.

    • Record fluorescence for 60–90 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot % Inhibition vs. Log[4-DAMP].

    • Calculate

      
      .[2][3]
      

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement Seed Seed Cells (96-well) Load Load Fluo-4 AM (60 min) Seed->Load Wash Wash Buffer Load->Wash Antagonist Add 4-DAMP (Incubate 20 min) Wash->Antagonist Inject Inject Agonist (Carbachol) Antagonist->Inject Read Read Fluorescence (Ex 494 / Em 516) Inject->Read

Caption: Sequential workflow for Calcium Flux assay ensuring equilibration of the quaternary antagonist.

Troubleshooting & Controls (Self-Validating System)

To ensure your data is trustworthy, incorporate these controls:

  • The "M2 Exclusion" Control:

    • If you suspect M2 interference (Gi-coupled), treat a parallel set of wells with Pertussis Toxin (PTX) overnight. If 4-DAMP potency shifts significantly, your readout involves Gi signaling. If it remains stable, you are isolating Gq (M1/M3).

  • Washout Validation:

    • Quaternary salts are hydrophilic and wash out easily compared to lipophilic antagonists.

    • Test: Apply 4-DAMP, wash 3x, then apply Agonist. The response should recover fully. If not, check for receptor internalization (unlikely with this compound) or cytotoxicity.

  • Solvent Control:

    • Although water-soluble, if you use DMSO for stock, ensure final DMSO < 0.1%.

References

  • Barlow, R. B., et al. (1976).[4] "A comparison of affinity constants for muscarine-sensitive acetylcholine receptors in guinea-pig atrial pacemaker cells at 29 degrees C and in ileum at 29 degrees C and 37 degrees C." British Journal of Pharmacology.[4]

  • Ehlert, F. J., et al. (2005). "Analysis of the kinetics of receptor alkylation showed that the interaction of 4-DAMP mustard with M2 and M3 receptors..."[5] Journal of Pharmacology and Experimental Therapeutics.

  • Caulfield, M. P. (1993). "Muscarinic receptors--characterization, coupling and function." Pharmacology & Therapeutics.[6]

  • PubChem. (2025). "4-diphenylacetoxy-1,1-dimethylpiperidinium."[7][8][9] National Library of Medicine.

Sources

Application Note: Optimization of 4-DAMP Methiodide Dosage for Muscarinic M3 Receptor Antagonism in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

4-Diphenylacetoxy-1,1-dimethylpiperidinium iodide (commonly referred to as 4-DAMP methiodide ) is a high-affinity, selective muscarinic acetylcholine receptor antagonist.[1] Unlike its tertiary amine counterpart, 4-DAMP methiodide is a quaternary ammonium salt. This chemical distinction is critical for experimental design: the permanent positive charge prevents the molecule from crossing the cell membrane, restricting its activity to cell-surface receptors and minimizing intracellular off-target effects.

Receptor Selectivity Profile

While often labeled as "M3-selective," 4-DAMP is more accurately described as M3/M1-preferring . It exhibits high affinity for M1, M3, and M5 subtypes and significantly lower affinity for M2 and M4 subtypes.

  • Primary Target: M3 Receptor (

    
     nM)
    
  • Secondary Target: M1 Receptor (

    
     nM)
    
  • Exclusion Target: M2 Receptor (

    
     nM)
    

Experimental Implication: To maintain selectivity for M3 over M2 in smooth muscle or epithelial models, dosage must be titred strictly within the "Selectivity Window" (typically 1–100 nM). Exceeding 1 µM erodes subtype selectivity.

Signal Transduction Blockade

The M3 receptor couples primarily to the


 protein. Activation triggers Phospholipase C (PLC), generating Inositol Trisphosphate (

) and mobilizing intracellular Calcium (

). 4-DAMP acts as a competitive antagonist, preventing agonist (e.g., Acetylcholine, Carbachol) binding and silencing this pathway.

M3_Signaling Agonist Agonist (ACh / Carbachol) M3 M3 Receptor (GPCR) Agonist->M3 Activates Antagonist 4-DAMP (Antagonist) Antagonist->M3 Blocks (Competitive) Gq Gq Protein M3->Gq Couples PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (ER) IP3->Ca Mobilizes Response Contraction / Proliferation Ca->Response Triggers

Figure 1: Mechanism of Action. 4-DAMP competitively blocks the M3-Gq-PLC cascade, preventing Calcium mobilization.

Chemical Preparation & Stability[2]

To ensure reproducibility, correct solubilization is paramount. Aqueous solutions of quaternary salts can be prone to hydrolysis over long periods; therefore, DMSO stocks are recommended for storage.

ParameterSpecification
Molecular Weight 451.34 g/mol
Solubility (DMSO) Up to 100 mM (Recommended Stock)
Solubility (Water) Soluble, but less stable for long-term storage
Stock Concentration Prepare 10 mM stock in anhydrous DMSO
Storage -20°C (Stable for >6 months). Avoid freeze-thaw cycles.

Preparation Protocol:

  • Weigh 4.5 mg of 4-DAMP Methiodide.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (creates 10 mM stock).

  • Aliquot into light-protective tubes (brown/amber) and freeze at -20°C.

Dosage Matrix: Concentration vs. Application

The "correct" dose depends entirely on the assay endpoint. Use this matrix to select your starting concentration.

ApplicationTarget ConcentrationRationale
Radioligand Binding (

)
0.1 nM – 10 nM Near the

. Used to displace radiolabeled ligands (e.g., [3H]-NMS).[2]
Functional Selectivity (M3) 10 nM – 100 nM The "Goldilocks" Zone. Sufficient to block M3 (

nM) but below the threshold for significant M2 blockade (

nM).
Schild Analysis 1 nM – 1 µM Requires a wide range to demonstrate parallel rightward shifts of agonist dose-response curves.
Full Blockade (Non-selective) > 1 µM At this level, 4-DAMP will block M1, M3, M5, and likely M2/M4. Specificity is lost.

Critical Warning: Do not exceed 0.1% DMSO final concentration in the culture well.[3] With a 10 mM stock, a 1:1000 dilution yields 10 µM (0.1% DMSO), which is the upper limit for most biological assays.

Experimental Protocol: Functional Antagonism

This protocol is designed for a calcium-flux or contraction assay in adherent cells (e.g., Smooth Muscle Cells, HEK-M3).

Phase 1: Preparation
  • Cell Seeding: Seed cells in 96-well plates. Allow to reach 80-90% confluency.

  • Serum Starvation: (Optional but recommended) Starve cells in serum-free media for 4–12 hours to reduce basal signaling noise.

Phase 2: Antagonist Pre-incubation (The Critical Step)

Why: Competitive antagonists require time to reach equilibrium occupancy of the receptor before the agonist is introduced.

  • Dilution: Thaw 10 mM DMSO stock.

    • Intermediate: Dilute 1:100 in media

      
       100 µM.
      
    • Working: Dilute further to 2x desired final concentration (e.g., if target is 100 nM, prepare 200 nM).

  • Application: Remove media from cells.[4] Add 100 µL of 4-DAMP working solution .

  • Incubation: Incubate at 37°C for 30–60 minutes .

Phase 3: Agonist Challenge
  • Prepare Agonist (e.g., Carbachol) at 2x concentration.

  • Add 100 µL of Agonist solution directly to the well containing the 4-DAMP (Final Volume = 200 µL; Final [4-DAMP] = 1x).

  • Readout: Measure Calcium flux (FLIPR), contraction, or ERK phosphorylation immediately or at the appropriate time point.

Protocol_Workflow Start Start: 10mM DMSO Stock Dilution Serial Dilution in Media (Max 0.1% DMSO) Start->Dilution Plate Add to Cells Dilution->Plate Incubate CRITICAL: Pre-incubation 30-60 mins @ 37°C Plate->Incubate Equilibrium Time Challenge Add Agonist (e.g., Carbachol) Directly to well Incubate->Challenge Competition Start Readout Measure Response (Ca2+, Contraction) Challenge->Readout

Figure 2: Experimental Workflow. The pre-incubation step is mandatory to establish receptor occupancy prior to agonist competition.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the observed effects are genuinely due to M3 blockade, you must include specific controls.

The Schild Shift (Positive Control)

If 4-DAMP is acting competitively, increasing its concentration should shift the agonist dose-response curve to the right without depressing the maximum response (Emax).

  • Success: Parallel rightward shift.

  • Failure: Depressed Emax suggests non-competitive antagonism or toxicity.

Subtype Confirmation (Negative Control)

Use Methoctramine (an M2-selective antagonist) alongside 4-DAMP.

  • If the response is blocked by 4-DAMP (10 nM) but not by Methoctramine (100 nM), the response is M3-mediated.

  • If both block the response, you likely have a mixed M2/M3 population or are using doses that are too high.

Toxicity Check

Run an MTT or CellTiter-Glo assay with 4-DAMP alone (no agonist) at your highest concentration (e.g., 10 µM) to ensure the compound itself is not inducing apoptosis or necrosis.

References

  • Barlow, R. B., & Shepherd, M. K. (1985).[5] A search for selective antagonists at M2 muscarinic receptors.[5] British Journal of Pharmacology, 85(2), 427–435.[5] Retrieved from [Link]

  • Ehlert, F. J., et al. (2005). Muscarinic Receptor Subtypes. In: A. P. D. W. Ford (Ed.), Muscarinic Receptors. Retrieved from [Link] (Contextual reference on M3 signaling).

Sources

Application Note: Using 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP) for Muscarinic Receptor Profiling

[1][2]

Part 1: Executive Summary & Mechanistic Rationale

4-Diphenylacetoxy-1,1-dimethylpiperidinium (commonly referred to as 4-DAMP , often supplied as the methiodide or methobromide salt) is a high-affinity, competitive muscarinic acetylcholine receptor (mAChR) antagonist.

While often categorized broadly as "M3-selective," this description requires nuance. 4-DAMP exhibits high affinity for M1, M3, and M5 receptors (pKi ~9.0) and significantly lower affinity for M2 and M4 receptors (pKi ~7.5–8.0).

Why use 4-DAMP?

  • M3 vs. M2 Discrimination: In peripheral smooth muscle (gut, bladder, trachea), the primary contractile receptor is M3, while M2 receptors often coexist to inhibit relaxation or modulate presynaptic release. 4-DAMP is the standard tool to isolate M3-mediated contractile responses from M2-mediated effects due to its ~10-to-100-fold selectivity window.

  • Peripheral Restriction: Being a quaternary ammonium compound, 4-DAMP is highly charged and does not readily cross the blood-brain barrier (BBB). This makes it an ideal tool for isolating peripheral muscarinic functions in vivo without confounding central nervous system (CNS) effects.

Part 2: Chemical Handling & Preparation

Compound Identity:

  • IUPAC Name: 4-[(2,2-diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide

  • CAS: 1952-15-4 (Methiodide salt)[1][2]

  • Molecular Weight: ~451.34 g/mol [2]

Solubility & Storage Protocol

Critical Step: 4-DAMP is a quaternary salt, but stability is best maintained in anhydrous organic solvents for stock solutions.

  • Stock Solution (10 mM or 100 mM):

    • Dissolve powder in DMSO (Dimethyl sulfoxide). Solubility is high (up to 60 mg/mL).

    • Alternative: Ethanol can be used (up to ~25 mM), but DMSO is preferred for long-term freezing.

    • Storage: Aliquot into light-protective vials (amber) and store at -20°C . Stable for >1 year.

  • Working Solution:

    • Dilute the DMSO stock into aqueous buffer (PBS, Tyrode’s, or Krebs-Henseleit) on the day of the experiment.

    • Note: Keep final DMSO concentration <0.1% in the assay to avoid solvent effects.

Part 3: Experimental Application I — Functional Organ Bath Assays

This protocol describes the determination of antagonist affinity (pA2) in isolated guinea pig ileum or rat bladder, the "Gold Standard" for validating M3 antagonism.

Mechanistic Diagram: Smooth Muscle Contraction

The following diagram illustrates the pathway 4-DAMP inhibits (M3-Gq) versus the pathway it spares at low concentrations (M2-Gi).

MuscarinicSignalingcluster_M3M3 Pathway (Contraction)cluster_M2M2 Pathway (Modulation)AChAcetylcholine (Agonist)M3M3 Receptor(Gq-coupled)ACh->M3M2M2 Receptor(Gi-coupled)ACh->M2PLCPLC activationM3->PLCIP3IP3 ProductionPLC->IP3CaIntracellular Ca2+ReleaseIP3->CaContractSmooth MuscleContractionCa->ContractcAMPInhibition ofcAMPM2->cAMPDAMP4-DAMP(High Affinity Block)DAMP->M3  Strong Blockade(pKi ~9.0)DAMP->M2  Weak Blockade(pKi ~7.8)MethMethoctramine(M2 Selective)Meth->M2  Reference Control

Figure 1: 4-DAMP preferentially blocks the M3-Gq-Calcium signaling axis driving contraction, while showing lower affinity for the M2-Gi pathway.

Step-by-Step Protocol: Schild Analysis

Objective: Determine the pA2 value of 4-DAMP against a standard agonist (e.g., Carbachol).

  • Tissue Preparation:

    • Isolate guinea pig ileum or rat urinary bladder strips.

    • Mount in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O2/5% CO2).

    • Apply resting tension (1.0 g for ileum, 1.5 g for bladder).

    • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

  • Control Curve (Agonist Only):

    • Add Carbachol cumulatively (e.g.,

      
       M to 
      
      
      M) to generate a full dose-response curve (DRC).
    • Wash tissue until tension returns to baseline.

  • Antagonist Incubation (4-DAMP):

    • Incubate tissue with a fixed concentration of 4-DAMP for 30–60 minutes .

    • Recommended Concentrations: 1 nM, 10 nM, 30 nM. (Note: 4-DAMP is potent; high concentrations >100 nM may lose selectivity).

  • Test Curve:

    • Repeat Carbachol cumulative dosing in the presence of 4-DAMP.

    • Observe the rightward shift of the curve.

  • Data Analysis (Schild Plot):

    • Calculate the Dose Ratio (DR) =

      
      .
      
    • Plot

      
       (y-axis) vs. 
      
      
      (x-axis).
    • Validation: The slope should be close to 1.0 for competitive antagonism. The x-intercept is the pA2.[3]

Expected Results:

Receptor Subtype Tissue Expected pA2 (4-DAMP) Reference
M3 Guinea Pig Ileum 9.0 – 9.3 [Barlow et al., 1976]

| M2 | Guinea Pig Atria | 6.8 – 7.8 | [Ehlert et al., 1999] |

Part 4: Application II — In Vivo Peripheral Blockade

Rationale: 4-DAMP is used to block peripheral cholinergic side effects (e.g., salivation, gut motility) during behavioral studies of central muscarinic drugs, or to prove a response is peripherally mediated.

Protocol: Peripheral Isolation
  • Subject: Rat or Mouse.

  • Dose Calculation:

    • Effective peripheral blockade dose: 0.1 – 1.0 mg/kg (intraperitoneal or subcutaneous).

    • Note: Doses >5 mg/kg may begin to saturate peripheral transporters or leak centrally if BBB is compromised.

  • Timing: Administer 4-DAMP 15–30 minutes prior to the challenge agent (e.g., Pilocarpine or Oxotremorine).

  • Readout:

    • Measure salivation (cotton swab weight) or defecation (pellet count).

    • Compare with a centrally active antagonist (e.g., Scopolamine) to confirm peripheral vs. central action.

Part 5: Troubleshooting & Controls

Specificity Check (The "M2 Silencing" Strategy)

If you suspect M2 receptors are interfering with your assay (e.g., in bladder tissue where M2 is abundant but M3 drives contraction), use a Dual Antagonist approach :

  • Condition A: 4-DAMP (10 nM) -> Blocks M3.

  • Condition B: Methoctramine (1 µM) -> Blocks M2.

  • Result: If 4-DAMP abolishes the response but Methoctramine does not, the effect is M3-mediated.

Experimental Workflow Diagram

Workflowcluster_ControlControl Phasecluster_TestTest PhaseStartStart ExperimentTissueMount Tissue(Ileum/Bladder)Start->TissueEquilEquilibrate(60 min)Tissue->EquilCurve1Agonist DRC(Control)Equil->Curve1WashWashout(30 min)Curve1->WashIncubateIncubate 4-DAMP(30-60 min)Wash->IncubateCurve2Agonist DRC(Shifted)Incubate->Curve2CalcCalculate Dose Ratio& Schild PlotCurve2->Calc

Figure 2: Standard workflow for determining muscarinic antagonist affinity in isolated tissue.

References

  • Barlow, R. B., et al. (1976).[4] A comparison of affinity constants for muscarine-sensitive acetylcholine receptors in guinea-pig atrial pacemaker cells at 29 degrees C and in ileum at 29 degrees C and 37 degrees C.[5] British Journal of Pharmacology.[6]

  • Ehlert, F. J., et al. (1999). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor.[7][5][8][9] Journal of Pharmacology and Experimental Therapeutics.[10]

  • IUPHAR/BPS Guide to Pharmacology. (2026).[6] 4-DAMP Ligand Page.

  • Caulfield, M. P. (1993). Muscarinic Receptors—Characterization, Coupling and Function. Pharmacology & Therapeutics.[6]

Application Note: 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP) in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Diphenylacetoxy-1,1-dimethylpiperidinium (commonly referred to as 4-DAMP methiodide or simply 4-DAMP ) is a high-affinity, selective muscarinic acetylcholine receptor (mAChR) antagonist. In electrophysiology, it is the gold standard for isolating M3 receptor-mediated currents from those driven by M2 or other subtypes.

This guide details the use of 4-DAMP in whole-cell patch clamp experiments. Unlike non-selective antagonists (e.g., atropine), 4-DAMP allows researchers to dissect complex cholinergic signaling pathways, particularly in smooth muscle, glandular tissue, and specific neuronal populations (e.g., striatal interneurons).

Key Compound Profile
PropertyDetail
Common Name 4-DAMP (Methiodide salt)
Target Muscarinic M3 (High Affinity), M1 (High), M2 (Low)
Selectivity Window 10 nM – 100 nM (Blocks M3/M1; spares M2)
Mechanism Competitive Antagonist (Gq-coupled pathway blocker)
Solubility DMSO (100 mM), Water (Limited, often requires warming)
Membrane Permeability Impermeable (Quaternary ammonium salt); acts extracellularly.[1][2][3]

Mechanism of Action & Signaling Pathway

4-DAMP acts as a competitive antagonist at the orthosteric site of the M3 receptor. The M3 receptor is Gq-coupled; its activation triggers the Phospholipase C (PLC) pathway, leading to IP3 generation, intracellular Calcium release, and the modulation of downstream ion channels (e.g., inhibition of KCNQ/M-currents or activation of TRPC/cation channels).

Diagram 1: M3 Receptor Signaling & 4-DAMP Blockade

The following diagram illustrates the specific pathway blocked by 4-DAMP.

M3_Signaling Agonist ACh / Carbachol (Agonist) M3R M3 Muscarinic Receptor Agonist->M3R Activates DAMP 4-DAMP (Antagonist) DAMP->M3R Blocks Gq Gq Protein M3R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Ca2+ Release (ER Stores) IP3->Ca Triggers Channel Ion Channel Modulation (e.g., TRPC Open / KCNQ Closed) Ca->Channel Modulates

Caption: 4-DAMP competitively inhibits the M3 receptor, preventing Gq-protein activation and subsequent calcium mobilization or ion channel modulation.

Preparation & Handling

Critical Note: As a quaternary ammonium salt, 4-DAMP is charged and does not cross cell membranes freely. It must be applied extracellularly (via bath perfusion).

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for high-concentration stocks (10 mM – 100 mM). Water solubility is lower and may require sonication.

  • Concentration: Prepare a 10 mM stock in anhydrous DMSO.

    • Calculation: Molecular Weight ≈ 451.3 g/mol .[1][3] Dissolve 4.51 mg in 1 mL DMSO.

  • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilute the stock into your extracellular recording solution (e.g., ACSF, Tyrode’s) immediately before the experiment.

  • Final DMSO concentration must be < 0.1% to avoid solvent artifacts.

Experimental Design: Defining the Concentration

The utility of 4-DAMP lies in its concentration-dependent selectivity . You must choose the concentration based on the receptor subtypes present in your tissue.

ConcentrationTarget ProfileApplication Context
1 nM – 10 nM High M3 SelectivityUse to probe high-affinity M3 sites; minimal M1/M2 effect.
30 nM – 100 nM Standard M3 Block Recommended starting range. Blocks M3 fully; spares M2. May partially block M1.
> 1 µM Non-SelectiveBlocks M1, M2, and M3. Loss of subtype specificity.

Scientific Rationale: The affinity (


) of 4-DAMP for M3 is approximately 0.2–7 nM, whereas for M2 it is ~40–80 nM. By maintaining the concentration near 30–100 nM, you achieve >90% occupancy of M3 receptors while occupying a significantly smaller fraction of M2 receptors.

Protocol: Whole-Cell Voltage Clamp (M3 Isolation)

This protocol describes the isolation of M3-mediated currents (e.g., cation currents in smooth muscle or inhibition of K+ currents in neurons) using a "Subtract and Compare" method.

Materials
  • Agonist: Carbachol (CCh) 10 µM (Non-selective muscarinic agonist).

  • Antagonist: 4-DAMP 100 nM.

  • Rig: Patch clamp amplifier, perfusion system (gravity or pressurized).

Step-by-Step Workflow
Phase 1: Baseline & Stability
  • Seal & Break-in: Establish a GΩ seal and enter whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential (typically -60 mV or -50 mV, depending on the channel of interest).

  • Equilibration: Allow the cytoplasm to dialyze with the pipette solution (5–10 mins). Monitor Series Resistance (

    
    ). Discard cell if 
    
    
    
    changes by >20%.
Phase 2: Control Response (The "Agonist" Trace)
  • Start Recording: Begin continuous gap-free recording or episodic stimulation.

  • Apply Agonist: Perfuse Carbachol (10 µM) for 30–60 seconds.

  • Observation: Look for the characteristic inward current (if cation channel opening) or outward current reduction (if K+ channel closure).

  • Washout: Switch back to control buffer. Wash for 5–10 minutes until current returns to baseline.

Phase 3: Antagonist Incubation
  • Pre-incubation: Perfuse 4-DAMP (100 nM) alone for 2–3 minutes.

    • Why? This allows the antagonist to equilibrate with the receptor pool before the agonist competes for the site.

Phase 4: Blockade Test (The "Agonist + Antagonist" Trace)
  • Co-application: Switch to a solution containing Carbachol (10 µM) + 4-DAMP (100 nM) .

  • Record: Perfuse for the same duration as Phase 2.

  • Result: If the current is M3-mediated, the response should be significantly attenuated or abolished compared to Phase 2.

Diagram 2: Experimental Workflow

Patch_Protocol Start Whole-Cell Established Base Baseline Recording Start->Base Agonist Apply Agonist (Carbachol) Base->Agonist Control Response Wash Washout (>5 mins) Agonist->Wash PreInc Pre-Incubate 4-DAMP (100nM) Wash->PreInc Test Apply Agonist + 4-DAMP PreInc->Test Blocked Response Analyze Compare Currents Test->Analyze

Caption: Standard "Pre-incubation" protocol ensures antagonist occupancy prior to agonist challenge.

Data Analysis & Interpretation

To validate M3 mediation, calculate the Percent Inhibition :



  • 
     : Peak current amplitude induced by Agonist alone.
    
  • 
     : Peak current amplitude induced by Agonist + 4-DAMP.
    

Interpretation Guide:

  • > 80% Inhibition (at 100 nM): Strongly suggests the current is M3-mediated (or M1).

  • < 20% Inhibition: The current is likely mediated by M2 or M4 receptors (which are less sensitive to 4-DAMP).

  • Partial Inhibition: Suggests a mixed population of receptors.[4] Perform a Schild analysis (dose-response) to determine the

    
    .
    

Troubleshooting & Controls

IssuePossible CauseSolution
Incomplete Washout 4-DAMP is "sticky" (lipophilic cation).Wash with high flow rate for >10 mins. Use BSA (0.1%) in wash buffer to scavenge the drug.
No Block Observed Concentration too low or Wrong Receptor.Increase to 300 nM. If still no block, the current is likely M2-mediated.
Run-down Current decreases naturally over time.Run a "Time Control": Apply Agonist -> Wash -> Agonist (no drug) to quantify natural run-down before testing the drug.
Precipitation Stock solution shock.Vortex the working solution immediately. Ensure DMSO < 0.1%.

References

  • Pharmacological Profile of 4-DAMP

    • Title: Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) to muscarinic receptors in rat brain.[3][5]

    • Source: Neurochemistry Intern
    • Significance: Establishes affinity profiles for M1, M2, and M3.
  • M3 Selectivity in Smooth Muscle

    • Title: Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle.
    • Source: British Journal of Pharmacology (1997).
    • Significance: Demonstrates use of 4-DAMP to block M3-mediated cationic currents while characterizing M2 effects.
  • Presynaptic M3 Inhibition

    • Title: Presynaptic dopamine D2 and muscarine M3 receptors inhibit excitatory and inhibitory transmission to r
    • Source: The Journal of Physiology (2000).
    • Significance: Cites IC50 values (~110 nM)
  • General Patch Clamp Methodology

    • Title: Patch Clamp Techniques.[6][7][8][9]

    • Source: Wikipedia / General Electrophysiology Resources.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Off-Target Effects for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP). As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of using 4-DAMP, with a specific focus on minimizing and identifying potential off-target effects. Our goal is to empower you with the knowledge to ensure your results are both accurate and unequivocally attributable to the intended mechanism of action.

Understanding 4-DAMP and the Challenge of Selectivity

4-Diphenylacetoxy-1,1-dimethylpiperidinium, commonly known as 4-DAMP, is a potent and widely used competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It exhibits a notable preference for the M3 subtype, making it an invaluable tool for dissecting the physiological and pathological roles of this receptor in various systems, including smooth muscle contraction, glandular secretion, and bladder control.[1][2]

However, like any pharmacological agent, its selectivity is not absolute. At concentrations above optimal levels, 4-DAMP can interact with other muscarinic receptor subtypes (M1, M2, M4, M5) and potentially other, non-muscarinic targets.[3][4] These unintended interactions, or "off-target effects," can lead to confounding data, misinterpretation of results, and ultimately, a flawed understanding of the biological system under investigation.[5][6]

This guide provides the rationale and practical steps to control for, identify, and mitigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered during experiments with 4-DAMP.

Q1: My results with 4-DAMP are inconsistent or unexpected. Could off-target effects be the cause?

A1: Yes, inconsistent or unexpected results are a classic sign of potential off-target activity. This can manifest as variability between experiments or a biological response that doesn't align with known M3 receptor signaling pathways.

Causality: Off-target effects often have different concentration-dependencies than the on-target effect.[5] If minor fluctuations in your final 4-DAMP concentration are causing significant changes in your results, you may be operating in a concentration range where off-target binding is occurring. Furthermore, different batches of the compound or slight variations in experimental conditions can exacerbate these issues.

Troubleshooting Workflow:

  • Verify Compound Integrity: Ensure the purity and stability of your 4-DAMP stock. Degradation can lead to loss of potency and altered activity.

  • Concentration-Response Curve: Perform a detailed concentration-response (dose-response) curve. An unusually shallow or multiphasic curve can indicate engagement of multiple targets.

  • Review the Literature: Scrutinize publications for known off-target activities of 4-DAMP in similar experimental systems.

Troubleshooting_Workflow Start Inconsistent Results with 4-DAMP Verify Verify Compound Purity & Stability Start->Verify DoseResponse Perform Detailed Concentration-Response Curve Verify->DoseResponse If pure Alternative Test with Structurally Different M3 Antagonist DoseResponse->Alternative If curve is anomalous Review Review Literature for Known Off-Targets Alternative->Review Conclusion Draw Conclusion on Off-Target Likelihood Review->Conclusion

Q2: How can I be certain that my observed effect is due to M3 receptor antagonism?

A2: This is the critical question in any experiment using a pharmacological inhibitor. The gold standard approach involves a combination of orthogonal controls and quantitative analysis.

Causality: True competitive antagonism has a predictable, mathematical relationship with the agonist. By demonstrating this relationship, you provide strong evidence that 4-DAMP is acting at the same site as the endogenous ligand (acetylcholine) or your experimental agonist (e.g., carbachol) on the M3 receptor.

Experimental Protocol: Schild Analysis

A Schild analysis is a powerful method to confirm competitive antagonism and determine the affinity of the antagonist (4-DAMP) for the receptor.

Step-by-Step Methodology:

  • Generate a Control Agonist Concentration-Response Curve: In your experimental system (e.g., tissue bath, cell-based assay), generate a full concentration-response curve for your agonist (e.g., carbachol).

  • Incubate with 4-DAMP: Wash the system and incubate it with a fixed concentration of 4-DAMP for a sufficient equilibration period.

  • Generate a Second Agonist Curve: In the continued presence of 4-DAMP, repeat the full agonist concentration-response curve. You should observe a rightward shift in the curve with no change in the maximum response.

  • Repeat with Multiple 4-DAMP Concentrations: Repeat steps 2 and 3 with at least 2-3 different concentrations of 4-DAMP.

  • Calculate Dose Ratios: For each concentration of 4-DAMP, calculate the dose ratio (DR), which is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis versus the negative logarithm of the molar concentration of 4-DAMP on the x-axis.

  • Interpret the Results: For a true competitive antagonist, the data points should fall on a straight line with a slope not significantly different from 1.0. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's affinity for the receptor. A slope other than 1.0 suggests a non-competitive interaction or complex pharmacology that could involve off-target effects.

Q3: What is the optimal concentration of 4-DAMP to use to maintain selectivity for the M3 receptor?

A3: The optimal concentration is always system-dependent. However, a guiding principle is to use the lowest concentration that produces the desired level of antagonism for the on-target M3 receptor. This is determined by its binding affinity (Ki) for the various muscarinic subtypes.

Causality: The selectivity of a drug is the ratio of its affinity for its intended target versus its affinity for off-targets. By keeping the working concentration close to the Ki for the M3 receptor, you maximize the probability of occupying M3 receptors while minimizing the occupation of other subtypes.

Data Presentation: 4-DAMP Binding Affinities

The table below summarizes the reported binding affinities of 4-DAMP for human muscarinic receptor subtypes. Use this data to guide your concentration selection. A common practice is to work within a range of 1 to 10 times the Ki for the M3 receptor.

Receptor SubtypeBinding Affinity (pKi)Approximate Ki (nM)Selectivity vs. M3
M1 8.24~5.7~15x lower
M2 7.42~38.0~130x lower
M3 9.46 ~0.35 Target
M4 8.14~7.2~20x lower
M5 8.26~5.5~16x lower
Note: These values are compiled from various sources and should be used as a guide. The exact Ki can vary based on experimental conditions.[7][8]

On_Off_Target cluster_low Low [4-DAMP] cluster_high High [4-DAMP] M3_low M3 M2_low M2 DAMP_low 4-DAMP DAMP_low->M3_low High Affinity Binding M3_high M3 M2_high M2 DAMP_high1 4-DAMP DAMP_high1->M3_high On-Target DAMP_high2 4-DAMP DAMP_high2->M2_high Off-Target

Q4: I suspect M2 receptor involvement in my system. How can I use 4-DAMP mustard to investigate this?

A4: This is an advanced technique for definitively isolating the function of different receptor subtypes. 4-DAMP mustard is an irreversible alkylating agent derived from 4-DAMP.[9][10] It binds covalently to muscarinic receptors, effectively and permanently inactivating them.

Causality: Because 4-DAMP mustard retains a preference for non-M2 receptors, it can be used to "silence" M1, M3, M4, and M5 receptors in a tissue or cell preparation.[9] Any remaining response to a muscarinic agonist can then be attributed to the M2 receptors that were less affected. For even greater precision, one can "protect" the M2 receptors during alkylation.

Experimental Protocol: Selective Inactivation of Non-M2 Receptors

  • Baseline Measurement: Measure the baseline response of your system to a muscarinic agonist (e.g., carbachol).

  • Protect M2 Receptors (Optional but Recommended): Pre-incubate the preparation with a high concentration of a selective M2 antagonist (e.g., AF-DX 116).[10] This will occupy and protect the M2 receptors from the irreversible antagonist.

  • Alkylation: Introduce 4-DAMP mustard into the system and incubate for the recommended time to allow for covalent binding.

  • Washout: Thoroughly wash the preparation to remove all unbound 4-DAMP mustard and the protective M2 antagonist. The M1, M3, M4, and M5 receptors will remain covalently bound and inactivated, while the M2 receptors (if protected) will be free and functional.

  • Re-challenge with Agonist: Re-stimulate the system with the muscarinic agonist. The resulting response is now mediated predominantly by the M2 receptor population.[2]

This powerful technique allows for the functional isolation of M2 receptor-mediated effects, providing a clear distinction from the M3-mediated effects you might be studying with reversible 4-DAMP.[10]

References

  • Ehlert, F. J., & Griffin, M. T. (1998). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life Sciences, 62(17-18), 1659–1664. [Link]

  • Doods, H. N., Quirion, R., Mihm, G., & Entzeroth, M. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(2), 449–456. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Ehlert, F. J., & Griffin, M. T. (1998). The use of irreversible ligands to inactivate receptor subtypes: 4-DAMP mustard and muscarinic receptors in smooth muscle. Life Sciences, 62(17-18), 1659–1664. [Link]

  • Barlow, R. B., & Shepherd, M. K. (1986). A further search for selective antagonists at M2 muscarinic receptors. British Journal of Pharmacology, 89(4), 837–843. [Link]

  • Doods, H. N., Quirion, R., Mihm, G., & Entzeroth, M. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(2), 449–456. [Link]

  • Ukai, Y., et al. (1997). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. European Journal of Pharmacology, 338(3), 241-249. [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. [Link]

  • Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (1990). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British journal of pharmacology, 101(2), 395–397. [Link]

  • AZoNano. (2022, May 13). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. [Link]

  • Liu, Y., & Cheung, L. H. (2018). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibodies, 7(3), 23. [Link]

  • Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fry, C., ... & Wein, A. J. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British journal of pharmacology, 148(5), 565–578. [Link]

  • Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British journal of pharmacology, 147 Suppl 2(Suppl 2), S80–S87. [Link]

  • Scheiber, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(9), 4026-4035. [Link]

  • Fusion Antibodies. (2025, July 28). Off-target toxicity in antibody-drug conjugates. [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: 4-Diphenylacetoxy-1,1-dimethylpiperidinium Iodide (4-DAMP Methiodide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Diphenylacetoxy-1,1-dimethylpiperidinium iodide (also known as 4-DAMP Methiodide). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the storage, handling, and troubleshooting of this important muscarinic M3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary identifiers for this compound?

A1: Understanding the various synonyms and identifiers is crucial for accurate literature and database searches.

IdentifierValue
Common Name 4-DAMP Methiodide
Systematic Name 4-Diphenylacetoxy-1,1-dimethylpiperidinium iodide
CAS Number 1952-15-4[1][2]
Molecular Formula C₂₁H₂₆INO₂[1][3]
Molecular Weight 451.34 g/mol [1][3]
Q2: What are the recommended long-term storage conditions for 4-DAMP Methiodide?

A2: Proper storage is the single most critical factor in maximizing the shelf life and ensuring the integrity of 4-DAMP Methiodide. The compound is generally stable under normal conditions, but specific measures must be taken to prevent degradation.[3]

Based on information from multiple suppliers, the following conditions are recommended:

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, dry place. Some suppliers specify 15°C to 25°C (59°F to 77°F).Prevents acceleration of degradation reactions. Avoid freezing.[3][4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).While not always specified, this is best practice to prevent slow oxidative degradation over long-term storage.[5]
Container Keep in a tightly closed container.Prevents exposure to atmospheric moisture, which can cause hydrolysis of the ester group.[3][4][5][6][7][8]
Light Exposure Store in a shaded area or use an opaque container.While not explicitly stated as highly photosensitive, protecting complex organic molecules from light is a standard precautionary measure to prevent photodegradation.[5][9]
Ventilation Keep in a well-ventilated place.This is a general safety and storage requirement for all chemicals to prevent the accumulation of any potential vapors.[3][4][5][6][8]

Expert Insight: The quaternary ammonium structure is relatively stable; however, the diphenylacetoxy ester linkage is the most vulnerable part of the molecule. Hydrolysis is the primary anticipated degradation pathway, especially if the compound is exposed to moisture.

Q3: What is the expected shelf life of 4-DAMP Methiodide?

A3: A specific expiry date is often not provided for research-grade chemicals as their stability is highly dependent on the storage conditions after the container is opened.[10][11] While the unopened, properly stored product is stable for an extended period (often several years as per general estimates for stable organic compounds), its effective shelf life in a lab setting depends on handling.[11][12]

Factors that will reduce shelf life include:

  • Frequent opening of the container: Introduces moisture and oxygen.

  • Storage in humid environments: Increases the risk of hydrolysis.

  • Exposure to high temperatures or direct sunlight. [11]

  • Contamination: Introduction of impurities can catalyze degradation.[11]

Best Practice: For critical experiments, it is advisable to use a freshly opened container or to perform a quality control check (e.g., melting point, TLC, or HPLC) on older stock to verify its purity before use.

Troubleshooting Experimental Issues

This section addresses common problems encountered during experiments involving 4-DAMP Methiodide.

Issue 1: Inconsistent or lower-than-expected biological activity.
  • Possible Cause 1: Compound Degradation. The most likely cause of reduced activity is the hydrolysis of the ester bond, yielding diphenylacetic acid and 4-hydroxy-1,1-dimethylpiperidinium iodide. Neither of these degradation products is expected to have significant affinity for the muscarinic M3 receptor.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare aqueous or protic solvent solutions of 4-DAMP Methiodide immediately before an experiment. Do not store stock solutions in aqueous buffers for extended periods.

    • Verify Purity: If you suspect degradation of your solid stock, check its purity. A melting point determination can be a quick check; the literature value is 211-213°C.[3] A significant depression or broadening of the melting range suggests impurities.

    • Perform a Forced Degradation Study: To understand what degradation products look like in your analytical system (e.g., HPLC, LC-MS), you can intentionally degrade a small sample. See Protocol 1 below.

Visualizing Potential Degradation: Hydrolysis Pathway

The diagram below illustrates the primary expected degradation pathway for 4-DAMP Methiodide when exposed to water.

G cluster_reactants Reactants cluster_products Degradation Products DAMP 4-DAMP Methiodide (Active Antagonist) DPA Diphenylacetic Acid (Inactive) DAMP->DPA Hydrolysis Piperidinium 4-Hydroxy-1,1-dimethyl- piperidinium Iodide (Inactive) DAMP->Piperidinium Hydrolysis Water H₂O (Moisture/Aqueous Buffer)

Caption: Potential hydrolysis degradation pathway of 4-DAMP Methiodide.

Issue 2: Unexpected peaks appear in analytical data (HPLC, NMR).
  • Possible Cause 1: Degradation Products. As discussed, hydrolysis can lead to new chemical species.

  • Possible Cause 2: Impurities from Synthesis. The compound may contain residual starting materials or by-products from its synthesis.

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CofA): The CofA from the supplier should list the purity and the method used for its determination. This can provide a baseline.

    • Run a Blank: Analyze the solvent/buffer you are using to dissolve the compound to ensure it is not the source of the extraneous peaks.

    • Confirm Identity with Forced Degradation: Use the results from Protocol 1 to see if your unexpected peaks match the retention times of known degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study for Product Identification

Objective: To generate and identify potential degradation products of 4-DAMP Methiodide under stress conditions to aid in troubleshooting.[13]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 4-DAMP Methiodide (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.[13]

    • Control: Keep 1 mL of the stock solution under the same temperature conditions as the stressed samples.

  • Neutralization and Analysis:

    • Before analysis, neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively.

    • Analyze all samples (control, acid, base, oxidative) using your primary analytical method (e.g., HPLC-UV, LC-MS).

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • New peaks that appear in the stressed samples are potential degradation products. The peak in the base-hydrolyzed sample is very likely the result of ester cleavage. This provides a reference retention time to check against unexpected peaks in your experimental samples.

References

  • Material Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE suppliers & manufacturers. ChemicalBook.
  • Dow Recommended Shelf Life. Dow.
  • CAS NO. 1952-15-4 | 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE. Chemical Synthesis.
  • What is the shelf - life of fine chemicals? (2025). Acme Synthetic Chemicals Blog.
  • Recommended Shelf Life. (2016). Scribd.
  • Stability issues of 1,4-Diacetylpiperidine under different conditions. Benchchem.
  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Str

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Validation & Comparative

Introduction: Understanding the Role of 4-DAMP in Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Reactivity of 4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP)

4-Diphenylacetoxy-1,1-dimethylpiperidinium (4-DAMP) is a well-established pharmacological tool, widely utilized in research as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It is particularly noted for its high affinity for the M3 receptor subtype, making it a valuable agent for dissecting the physiological and pathological roles of this specific receptor.[4] However, like many receptor antagonists, its selectivity is not absolute. Understanding the cross-reactivity profile of 4-DAMP across all five muscarinic receptor subtypes (M1-M5) is critical for the accurate interpretation of experimental results and for the rational design of studies targeting specific receptor populations.

This guide provides a comprehensive comparison of 4-DAMP's performance against other muscarinic antagonists, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage 4-DAMP effectively while being fully aware of its binding characteristics.

Mechanism of Action and Muscarinic Receptor Cross-Reactivity

4-DAMP exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), at the orthosteric binding site of muscarinic receptors. As a reversible competitive antagonist, its binding can be overcome by increasing concentrations of an agonist.[5] The critical aspect for a researcher is its affinity for each of the five mAChR subtypes, which determines its selectivity.

The five muscarinic subtypes are grouped into two major families based on their G-protein coupling and subsequent signaling pathways:

  • M1, M3, and M5 receptors primarily couple through Gαq/11 proteins to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and protein kinase C (PKC) activation.[6]

  • M2 and M4 receptors couple through Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channels.[6]

An antagonist's cross-reactivity between these families can lead to complex physiological outcomes. For instance, non-selective blockade of both M3 (smooth muscle contraction) and M2 (inhibition of relaxation) receptors can produce confounding results in functional assays.[7][8]

Signaling pathways of Gq/11- and Gi/o-coupled muscarinic receptors.
Quantitative Binding Profile of 4-DAMP

The selectivity of 4-DAMP is best understood by examining its binding affinities (expressed as Ki or IC50 values) for each receptor subtype. Lower values indicate higher affinity. While 4-DAMP is often termed "M3-selective," it possesses high affinity for M1 and M5 receptors as well and can bind to M4 receptors at higher concentrations. Its lowest affinity is for the M2 subtype, which forms the basis of its selectivity.

Receptor SubtypeBinding Affinity (Ki or IC50, nM)Selectivity vs. M2Source
M1 ~0.9 - 7.2~11-fold higher than M2[7]
M2 ~15,000 (IC50) or ~43 (Ki)-[4][7]
M3 ~0.4 - 7.2~11-fold to 37,500-fold higher than M2[4][7]
M4 ~7.2~6-fold higher than M2[7]
M5 ~7.2~6-fold higher than M2[7]

Note: Binding affinities can vary based on experimental conditions, tissue type, and assay format (e.g., whole cells vs. membrane homogenates).

Comparison with Alternative Muscarinic Antagonists

The choice of a muscarinic antagonist depends on the specific research question. While 4-DAMP is a potent tool, other antagonists offer different selectivity profiles that may be more suitable for certain applications.

AntagonistPrimary SelectivityKey Characteristics & ApplicationsSource
4-DAMP M3/M1/M5 > M4 > M2Excellent for studying M3-mediated functions like smooth muscle contraction and glandular secretion, with less impact on M2-mediated cardiac functions.[3][4][7]
Darifenacin M3 > M1/M4/M5 > M2Highly M3-selective antagonist, often used in clinical settings for overactive bladder. Provides a more targeted blockade of M3 receptors than 4-DAMP.[6][9][10]
Tolterodine Non-selectiveA competitive non-selective antagonist used for overactive bladder. Its lack of selectivity can be useful in studies where broad muscarinic blockade is desired.[9][10]
Oxybutynin M1/M3 > M2/M4/M5Considered relatively non-selective, though with some preference for M1 and M3 subtypes.[10][11]
Atropine Non-selectiveA classical, potent, and non-selective muscarinic antagonist. Serves as a standard positive control for broad muscarinic blockade.[8][10]
Pirenzepine M1 > M4 > M3/M5 > M2The prototypical M1-selective antagonist, crucial for distinguishing M1-mediated responses (e.g., in ganglia and CNS) from other subtypes.[1][3][12]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity and affinity of a compound like 4-DAMP, radioligand binding and functional assays are indispensable.

Protocol 1: Radioligand Competitive Binding Assay

This assay quantifies the affinity of an unlabeled compound (the "competitor," e.g., 4-DAMP) by measuring its ability to displace a radiolabeled ligand from the receptor.[13][14] The output is typically an IC50 value, which can be converted to an affinity constant (Ki).

Objective: To determine the binding affinity (Ki) of 4-DAMP for different muscarinic receptor subtypes.

Materials:

  • Cell lines individually expressing a single human muscarinic receptor subtype (e.g., CHO-M1, CHO-M2, etc.).

  • Cell membrane preparation from these cell lines.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled competitor: 4-DAMP.

  • Non-specific binding control: Atropine (at a high concentration, e.g., 10 µM).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% BSA.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Plate Preparation: Add a constant amount of cell membrane preparation (e.g., 10-20 µg protein) to each well of a 96-well plate. The optimal amount should be determined empirically to ensure that less than 10% of the radioligand is bound.[15]

  • Competitive Inhibition: Add increasing concentrations of 4-DAMP to the wells. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Radioligand Addition: Add a fixed concentration of [³H]-NMS to all wells. The concentration should ideally be at or below its Kd value for the receptor to ensure sensitive measurement of competition.

  • Control Wells:

    • Total Binding: Wells containing only membranes and [³H]-NMS.

    • Non-Specific Binding (NSB): Wells containing membranes, [³H]-NMS, and a saturating concentration of unlabeled atropine (e.g., 10 µM). This measures the amount of radioligand that binds to non-receptor components.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]

  • Harvesting: Rapidly separate bound from free radioligand by filtering the contents of the plate through the filter mat using a vacuum manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filter mat, add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 4-DAMP.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of 4-DAMP that inhibits 50% of specific [³H]-NMS binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a radioligand competitive binding assay.
Protocol 2: Functional Assay - Intracellular Calcium Mobilization

This assay measures the functional consequence of receptor antagonism. For M3 receptors, activation by an agonist leads to an increase in intracellular calcium. An antagonist like 4-DAMP will inhibit this response in a concentration-dependent manner.

Objective: To determine the functional potency of 4-DAMP in blocking agonist-induced calcium flux via the M3 receptor.

Materials:

  • Cell line expressing the human M3 receptor (e.g., HEK293-M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist: Carbachol or Acetylcholine.

  • Antagonist: 4-DAMP.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the HEK293-M3 cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of 4-DAMP to the wells and pre-incubate for 15-20 minutes.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Agonist Stimulation: Use the instrument's injector to add a fixed concentration of the agonist (carbachol) to all wells. The chosen concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust but surmountable signal.

  • Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

    • Plot the response as a percentage of the control (agonist only) against the log concentration of 4-DAMP.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, representing the functional potency of 4-DAMP.

    • For competitive antagonists, a Schild analysis can be performed by repeating the experiment with multiple agonist concentrations to derive the pA2 value, a measure of antagonist affinity independent of the agonist concentration used.[5][17][18]

Conclusion and Recommendations for Researchers

4-DAMP is a powerful and selective antagonist for the M3 muscarinic receptor, but its utility is maximized when its full cross-reactivity profile is considered.

  • High Selectivity for M3/M1/M5 over M2: This makes 4-DAMP an excellent choice for isolating physiological responses mediated by Gq/11-coupled muscarinic receptors, particularly in tissues with mixed receptor populations like smooth muscle, where M2 and M3 receptors coexist.[7][19]

  • Potential Off-Target Effects at M4 Receptors: At higher concentrations, 4-DAMP can antagonize M4 receptors. Researchers studying CNS functions where M4 receptors are prevalent should exercise caution and use a concentration range that minimizes this off-target effect.

  • Importance of Empirical Validation: The binding and functional data presented here serve as a guide. However, antagonist affinity and potency can be tissue- and species-dependent.[9] It is crucial to validate the selectivity of 4-DAMP under your specific experimental conditions using the protocols outlined above.

  • Choosing the Right Tool: When near-absolute M3 selectivity is required, newer compounds like darifenacin may be a more appropriate choice.[10] Conversely, when a broad-spectrum blockade is needed, non-selective antagonists like atropine remain the gold standard.

By understanding the nuances of its receptor interactions and comparing it objectively with alternatives, researchers can confidently employ 4-DAMP to generate precise and interpretable data in the complex field of muscarinic signaling.

References

  • Ehlert, F. J., & Griffin, M. T. (1998). The use of irreversible ligands to inactivate receptor subtypes: 4-DAMP mustard and muscarinic receptors in smooth muscle. Life Sciences, 62(17-18), 1659–1664. [Link]

  • Ehlert, F. J., Griffin, M. T., & Abe, D. M. (1996). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. The Journal of Pharmacology and Experimental Therapeutics, 276(3), 1161–1171. [Link]

  • Anggiansah, A., et al. (2007). Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(1), G23-G31. [Link]

  • Giraldo, E., et al. (1988). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British Journal of Pharmacology, 94(1), 159–162. [Link]

  • Giraldo, E., et al. (1988). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. PubMed. [Link]

  • Cortes, R., et al. (1991). Heterogeneous binding of [3H]4-DAMP to muscarinic cholinergic sites in the rat brain: evidence from membrane binding and autoradiographic studies. The Journal of chemical neuroanatomy, 4(6), 445–458. [Link]

  • Doods, H. N., et al. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(2), 429–434. [Link]

  • Caulfield, M. P. (1993). Muscarinic Receptors—Characterization, Coupling and Function. Pharmacology & Therapeutics, 58(3), 319-379. [Link]

  • Brunner, F., & Waelbroeck, M. (1990). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 99(1), 197–203. [Link]

  • Eglen, R. M., Hegde, S. S., & Watson, N. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-180. [Link]

  • Xu, J., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11039-E11048. [Link]

  • Ehlert, F. J. (2003). Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination. The Journal of Pharmacology and Experimental Therapeutics, 305(1), 169–180. [Link]

  • Wong, S. K., et al. (2004). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. The Journal of Pharmacology and Experimental Therapeutics, 310(3), 1011–1018. [Link]

  • Muraki, K., et al. (2003). Comparison of the effects of muscarinic receptor antagonists on carbachol-induced contraction in human detrusor between norm. International Continence Society. [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Methods in Molecular Medicine. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]

  • Mandegary, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 3(1), 60-68. [Link]

  • Fluidic Analytics. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Fluidic Analytics. [Link]

  • Wikipedia. Schild equation. Wikipedia. [Link]

Sources

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